molecular formula C10H21N B121412 4-Tert-butylazepane CAS No. 78813-90-8

4-Tert-butylazepane

Cat. No.: B121412
CAS No.: 78813-90-8
M. Wt: 155.28 g/mol
InChI Key: LAHPNGGYIWAYMX-UHFFFAOYSA-N
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Description

4-Tert-butylazepane is an organic compound with the molecular formula C10H21N. It is a seven-membered ring structure containing a secondary amine and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization to form the azepane ring. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Tert-butylazepane has several scientific research applications, including:

Comparison with Similar Compounds

    4-Tert-butylpiperidine: Similar structure but with a six-membered ring.

    4-Tert-butylmorpholine: Contains an oxygen atom in the ring.

    4-Tert-butylpyrrolidine: A five-membered ring structure.

Uniqueness: 4-Tert-butylazepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Tert-butylazepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered ring with a tert-butyl substituent. While research specifically focusing on the biological activity of this compound is limited, related compounds and structural analogs have shown various pharmacological properties. This article aims to synthesize available data regarding the biological activities associated with this compound, including its potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₉H₁₈N
  • Structure : A saturated azepane ring with a tert-butyl group.

This unique structure influences its reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and biotechnology.

Antifungal Properties

Research indicates that compounds structurally related to this compound exhibit antifungal activity. For example, extracts containing similar azepane derivatives have shown effectiveness against pathogens such as Botrytis cinerea, a common fungal threat to crops. The antifungal activity was confirmed through agar plate assays, demonstrating potential applications in agriculture for crop protection.

Antioxidant Activity

Similar compounds have been investigated for their antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

Cancer-Fighting Potential

Some azepane derivatives have been explored for their anticancer properties. The mechanisms often involve modulation of cell signaling pathways that control proliferation and apoptosis in cancer cells. Although specific studies on this compound are sparse, the structural similarities with other bioactive compounds suggest potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound Name Structure Type Unique Features Biological Activity
1-MethylazepaneSaturated AzepaneContains a methyl group instead of tert-butylAntifungal, Antioxidant
2-Tert-butylpiperidineSaturated PiperidineFive-membered ring configurationAnalgesic effects
1,4-DiazepaneSaturated DiazepaneContains two nitrogen atoms in the ringAntimicrobial
4-Tert-butylcyclohexanolCyclic AlcoholFeatures an alcohol functional groupAntibacterial, Antifungal

This table illustrates that while this compound shares some characteristics with other cyclic compounds, its unique tert-butyl substitution may influence its reactivity and biological activity.

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that extracts containing azepane derivatives effectively inhibited the growth of Botrytis cinerea, suggesting that this compound could be explored for agricultural applications.
  • Antioxidant Activity Assessment : Research on related compounds has shown significant antioxidant activity, indicating that further studies on this compound could reveal similar benefits.
  • Cancer Research : Investigations into azepane derivatives have highlighted their potential in cancer therapy through various mechanisms, including apoptosis induction and inhibition of cell proliferation. Specific studies on this compound are necessary to confirm these effects.

Properties

IUPAC Name

4-tert-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPNGGYIWAYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78813-90-8
Record name 4-tert-butylazepane
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